molecular formula C19H27N3O6 B12060745 Glutamylvalylphenylalanine

Glutamylvalylphenylalanine

Cat. No.: B12060745
M. Wt: 393.4 g/mol
InChI Key: FVGOGEGGQLNZGH-UHFFFAOYSA-N
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Description

Glutamylvalylphenylalanine is a synthetic tripeptide composed of the amino acids glutamic acid, valine, and phenylalanine. This compound is a proteolytic breakdown product of larger proteins and is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamylvalylphenylalanine involves two different biosynthetic pathways. The first pathway consists of two steps:

    Production of gamma-glutamylvaline: This is produced from glutamate and valine by the enzyme glutamate-cysteine ligase or by the transfer of the gamma-glutamyl group from glutathione to valine by gamma-glutamyltransferase.

    Combination with glycine: Gamma-glutamylvaline is then combined with glycine by the enzyme glutathione synthetase.

The second pathway involves the transfer of the gamma-glutamyl residue from glutathione to the dipeptide valylglycine. This reaction is mainly carried out by the Dug2p-Dug3p complex.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale peptide synthesis techniques, which include solid-phase peptide synthesis and liquid-phase peptide synthesis. These methods allow for the efficient production of peptides by sequentially adding amino acids to a growing peptide chain.

Chemical Reactions Analysis

Types of Reactions

Glutamylvalylphenylalanine undergoes several types of chemical reactions, including:

    Transpeptidation: This reaction involves the transfer of a gamma-glutamyl group from glutathione to the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.

    Hydrolysis: The compound can be broken down into its individual amino acids through hydrolysis, a reaction involving water molecules.

Common Reagents and Conditions

    Gamma-glutamyl transpeptidase: This enzyme catalyzes the transpeptidation reaction.

    Water: Used in hydrolysis reactions to break peptide bonds.

Major Products Formed

    Individual amino acids: Glutamic acid, valine, and phenylalanine are the major products formed from the hydrolysis of this compound.

Scientific Research Applications

Glutamylvalylphenylalanine has several scientific research applications:

    Protein Synthesis: Glutamine, a component of this compound, significantly stimulates protein synthesis in various cellular systems, including normal and neoplastic cells.

    Metabolic Profiling: Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine, and metabolic diseases such as insulin resistance and type 2 diabetes.

    Biocatalytic Production:

Mechanism of Action

Glutamylvalylphenylalanine exerts its effects through peptide-protein interactions, where it binds to specific proteins. This interaction is involved in enzyme regulation and signal transduction within cells. Glutamine, a component of the compound, regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases .

Comparison with Similar Compounds

Similar Compounds

    Gamma-glutamylvaline: A dipeptide composed of glutamic acid and valine.

    Gamma-glutamylphenylalanine: A dipeptide composed of glutamic acid and phenylalanine.

Uniqueness

Glutamylvalylphenylalanine is unique due to its specific sequence of three amino acids: glutamic acid, valine, and phenylalanine. This specific arrangement influences its interactions with other molecules and its role in various biochemical pathways.

Properties

IUPAC Name

4-amino-5-[[1-[(1-carboxy-2-phenylethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGOGEGGQLNZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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